Sorgolactone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSREFIWULNDAB-YCUBLIQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C1[C@@H]3[C@H](C2)/C(=C\O[C@H]4C=C(C(=O)O4)C)/C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415113 | |
| Record name | Sorgolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141262-39-7, 188970-36-7 | |
| Record name | Sorgolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141262-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorgolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141262397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorgolactone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188970367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorgolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SORGOLACTONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0IL7QT5MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SORGOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH6QJZ6G3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sorgolactone typically involves the preparation of an ABC scaffold, followed by selective oxidation of either the A-ring or B-ring to produce strigol or orobanchol type precursors . Further modification, such as the oxidation of the hydroxymethyl group followed by decarboxylation, results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemistry. The process often involves the use of controlled temperature and organic modifiers like acetonitrile or acetone to improve stability and purity during extraction from plant tissues .
Chemical Reactions Analysis
Types of Reactions: Sorgolactone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Enhancing Mycorrhizal Associations
Sorgolactone plays a crucial role in promoting the growth of arbuscular mycorrhizal (AM) fungi, which form symbiotic relationships with plant roots. Research indicates that this compound stimulates hyphal branching and spore germination in AM fungi such as Glomus intraradices and Gigaspora rosea, enhancing nutrient uptake for the host plants .
Table 1: Effects of this compound on Mycorrhizal Fungi
| Fungal Species | Concentration (M) | Response |
|---|---|---|
| G. intraradices | Hyphal branching stimulated | |
| G. rosea | Increased spore germination |
Regulation of Plant Architecture
This compound influences shoot branching and root development by modulating hormonal pathways within plants. Studies have shown that it can inhibit excessive branching under nutrient-deficient conditions, thereby optimizing resource allocation .
Case Study: Arabidopsis thaliana
- In experiments with Arabidopsis thaliana, this compound application resulted in significant changes in shoot architecture under phosphate deficiency, demonstrating its regulatory role in plant adaptation to nutrient stress .
Abiotic Stress Tolerance
This compound has been implicated in enhancing plant resilience to abiotic stresses such as drought and salinity. Its role as a signaling molecule helps plants adapt by altering gene expression related to stress responses .
Biotic Stress Management
This compound also contributes to the plant's defense against biotic stresses by regulating interactions with pathogens and pests. It has been shown to influence the nodulation process in legumes, enhancing their ability to form beneficial relationships with nitrogen-fixing bacteria .
Table 2: Impact of this compound on Stress Responses
| Type of Stress | Effect of this compound |
|---|---|
| Drought | Enhanced root growth and water retention |
| Phosphate deficiency | Improved shoot architecture |
| Pathogen resistance | Increased nodulation in legumes |
Future Directions and Research Gaps
Despite the promising applications of this compound, several areas require further investigation:
- Mechanistic Studies : Understanding the precise signaling pathways influenced by this compound.
- Field Trials : Evaluating the efficacy of this compound under various agricultural conditions.
- Genetic Engineering : Exploring genetic modifications to enhance this compound production in crops for improved stress resilience.
Mechanism of Action
Sorgolactone exerts its effects by interacting with specific receptors in plants. It initiates signaling networks by interacting with other phytohormones such as ethylene, auxin, cytokinin, and abscisic acid . The compound’s mechanism involves the detachment of the D-ring by enzymes, forming a hydroxyl butenolide structure that induces changes in receptor shape, initiating biochemical reactions and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Strigolactones
Strigolactones exhibit structural and functional diversity. Below is a comparative analysis of sorgolactone with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Strigolactones
Key Findings
Structural Determinants of Bioactivity :
- The ABC tricyclic ring and D-ring stereochemistry dictate specificity. For example:
- This compound’s 3aR,8S,8bS,2′R configuration is essential for Striga hermonthica germination .
- Orobanchol’s 2′(R) stereochemistry enhances activity for Orobanche spp. .
Host Specificity: Striga hermonthica responds to all SLs, while Striga gesnerioides germinates only with sorgomol and 5-deoxystrigol . Orobanche minor exhibits high sensitivity to orobanchol (87% germination at 1 nM) but weak responses to this compound .
Ecological and Evolutionary Insights: this compound’s detection in charophyte algae is disputed, as canonical SL biosynthesis enzymes (e.g., CCD8) are absent in these species . In Asteraceae and Fabaceae plants, this compound is undetectable, suggesting lineage-specific SL production .
Synthetic and Stereochemical Variants :
- Synthetic this compound stereoisomers with altered configurations (e.g., 2′S) show <10% bioactivity compared to natural (2′R) forms .
- Racemic mixtures (e.g., (±)-5-deoxystrigol) are less effective than enantiopure forms in AMF activation .
Table 2: Hyphal Branching Efficiency in AMF
Notes on Research Limitations and Controversies
- False Positives in Detection : Early claims of this compound in charophytes and Marchantia polymorpha lack robust biosynthetic evidence .
- Variability in Production : this compound is absent in some sorghum cultivars, complicating its ecological role analysis .
- Therapeutic Potential: While this compound shows promise in HCC inhibition, its pharmacokinetics and toxicity in humans remain unstudied .
Biological Activity
Sorgolactone, a member of the strigolactone family, is a plant hormone that plays a crucial role in various biological processes, particularly in plant interactions with mycorrhizal fungi and parasitic plants. This article explores the biological activities of this compound, its mechanisms of action, and its implications in agricultural practices.
Overview of this compound
This compound is structurally classified as a strigolactone, which are phytohormones known for their involvement in regulating plant growth and development. These compounds are primarily produced in the roots of plants and are exuded into the rhizosphere, where they serve multiple ecological functions.
1. Germination Stimulation
This compound is recognized for its ability to stimulate the germination of seeds from parasitic plants such as Striga and Orobanche. The germination response varies significantly among different species, indicating a complex interaction between the strigolactones and the specific receptors present in these parasitic plants. For instance, Striga hermonthica shows high sensitivity to various stereoisomers of strigolactones, including this compound, while Striga gesnerioides exhibits a more selective response .
2. Mycorrhizal Fungi Activation
In addition to stimulating parasitic plant germination, this compound plays a vital role in activating arbuscular mycorrhizal (AM) fungi. It enhances spore germination and hyphal branching at extremely low concentrations (as low as ), which is critical for establishing symbiotic relationships between plants and fungi . This interaction not only aids nutrient uptake for the host plant but also influences fungal respiration and mitochondrial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Research has identified key structural features that enhance its activity:
- C-D Ring Moiety : Essential for germination stimulation.
- Hydroxyl Groups : The presence of hydroxyl groups on the molecule significantly increases its effectiveness; compounds with multiple hydroxyl groups often show enhanced activity compared to their acetylated counterparts .
- Stereochemistry : The stereochemical configuration at specific sites on the molecule plays a crucial role in determining its biological effects. For example, variations in stereochemistry can lead to differing responses in parasitic plants .
Case Study 1: Host Specificity
A study examining the host specificity of broomrape species revealed that different strigolactones, including this compound, elicit varying germination responses based on their stereochemistry. This specificity has implications for managing crop resistance against these parasitic weeds through selective breeding or genetic modification to alter strigolactone profiles in crops .
Case Study 2: Agricultural Implications
Research conducted on sorghum varieties demonstrated that those with lower levels of strigolactones (such as this compound) exhibited reduced parasitization by Striga. This finding suggests that manipulating strigolactone production could be a viable strategy for enhancing crop resilience against parasitic weeds .
Data Table: Biological Activity Comparison
| Compound | Germination Stimulation (Concentration) | Mycorrhizal Activation (Concentration) | Specificity Notes |
|---|---|---|---|
| This compound | Effective at | Effective at | High sensitivity in Striga hermonthica |
| Strigol | Effective at | Effective at | Broad spectrum activity across species |
| Orobanche | Effective at | Not significantly active | Primarily responds to orobanchol-type SLs |
Q & A
Q. What is the ecological role of sorgolactone in Sorghum-Striga interactions, and how can this be experimentally validated?
this compound functions as a germination stimulant for parasitic plants like Striga, while also mediating symbiotic relationships with arbuscular mycorrhizal fungi. To validate this, researchers can design rhizosphere experiments using Sorghum mutants deficient in this compound biosynthesis. Compare Striga seed germination rates and fungal colonization levels between mutant and wild-type plants under controlled soil conditions. Bioassays with root exudates (extracted via solid-phase extraction) and synthetic this compound standards can confirm activity .
Q. What analytical techniques are recommended for quantifying this compound in plant tissues?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (particularly and NMR) should be employed to distinguish this compound from stereoisomers or analogs. Ensure calibration curves use synthetic this compound (e.g., (±)-2a) as a reference .
Q. How can researchers differentiate this compound from other strigolactones in complex biological matrices?
Utilize chromatographic separation (e.g., reverse-phase HPLC) combined with high-resolution mass spectrometry (HRMS) to resolve structurally similar compounds like orobanchol. Key diagnostic ions (e.g., m/z 317.1355 for this compound) and retention time comparisons with authentic standards are critical. Isotopic labeling (e.g., -sorgolactone) can aid in tracking metabolic turnover .
Advanced Research Questions
Q. How do stereochemical variations in synthetic this compound analogs influence bioactivity?
Synthesize stereoisomers (e.g., (3aR,8S,8bS,2′R)-(+)-2a) via radical cyclization or chiral pool strategies, as described in Mori et al. (1999). Test germination induction in Orobanche minor using dose-response assays. Compare EC values and molecular docking simulations to assess receptor-binding affinity. Structural-activity relationship (SAR) studies should prioritize the C8b and C2′ configurations, which are critical for activity .
Q. What experimental controls are essential when investigating this compound’s allelopathic effects in vitro?
Include:
- Negative controls : Strigolactone-deficient plant lines or heat-inactivated root exudates.
- Positive controls : Synthetic this compound at physiologically relevant concentrations (e.g., 1–10 nM).
- Environmental controls : Standardize soil pH, microbial load, and light conditions to minimize confounding variables. Replicate experiments across multiple growing seasons to account for phenotypic plasticity .
Q. How can conflicting bioactivity data between synthetic and natural this compound be resolved?
Potential causes include impurities in synthetic batches or matrix effects in root exudates. Purify synthetic this compound via preparative HPLC and validate purity (>98%) via NMR. Compare bioactivity using standardized assays (e.g., Striga seed germination in agar plates). For natural samples, employ isotopic dilution assays to correct for matrix interference .
Q. What in silico strategies predict this compound’s interaction with Striga receptor proteins?
Use molecular dynamics simulations to model ligand-receptor binding (e.g., with ShHTL7 receptor). Parameterize force fields using quantum mechanical calculations for accurate stereochemical representation. Validate predictions via site-directed mutagenesis of key receptor residues (e.g., Tyr124, His226) and surface plasmon resonance (SPR) binding assays .
Q. How should longitudinal field studies evaluate this compound’s role in Sorghum rhizosphere ecology?
Adopt a split-plot design with randomized blocks. Monitor this compound levels (via LC-MS), Striga infestation rates, and mycorrhizal colonization over 2–3 growing cycles. Use metagenomics to correlate microbial diversity with this compound turnover. Apply mixed-effects models to account for spatial heterogeneity and temporal variability .
Q. What isotopic labeling strategies are effective for tracking this compound biosynthesis in transgenic Sorghum?
Incorporate -labeled precursors (e.g., carlactone) into hydroponic systems and trace isotopic enrichment via HRMS. Use CRISPR-Cas9-edited Sorghum lines with fluorescent tags on key biosynthetic enzymes (e.g., CCD7, MAX1) to localize this compound production in root tissues .
Q. How do soil microbiota influence this compound stability and signaling efficacy?
Conduct microbiome transplantation experiments using gamma-irradiated soils inoculated with defined microbial consortia. Quantify this compound degradation products (e.g., tricarballylic acid derivatives) via UPLC-QTOF-MS. Pair with transcriptomics to identify microbial enzymes (e.g., esterases) implicated in this compound catabolism .
Methodological Best Practices
- Experimental Design : Follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .
- Data Analysis : Use multivariate statistics (e.g., PCA, PLS-DA) to disentangle this compound’s effects from environmental variables .
- Reproducibility : Document synthesis protocols and analytical parameters in line with Beilstein Journal guidelines (e.g., detailed NMR shifts, HRMS spectra) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
